3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide
Description
The compound 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide (molecular formula: C₁₈H₂₄IN₃O₃S; molecular weight: 489.38) is a biotin derivative featuring a hexahydrothienoimidazolone core, a hallmark of biotin (vitamin B7) . Its structure includes a pentanamide chain substituted with an N-(2-(4-iodophenoxy)ethyl) group, distinguishing it from simpler biotin analogs.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24IN3O3S/c19-12-5-7-13(8-6-12)25-10-9-20-16(23)4-2-1-3-15-17-14(11-26-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVPVVARCVTUOC-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24IN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-iodophenoxy)ethan-1-ol
The initial step involves synthesizing the phenoxyethanol derivative, which serves as a pivotal linker in the final compound. This is achieved via nucleophilic aromatic substitution:
This step involves deprotonation of 4-iodophenol with potassium carbonate, followed by nucleophilic attack on 2-chloroethanol, resulting in the ether linkage.
Conversion to 2-(4-iodophenoxy)ethyl 2-bromo-2-methylpropanoate
The phenoxyethanol intermediate undergoes esterification with 2-bromo-2-methylpropionyl bromide:
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Esterification | 2-(4-iodophenoxy)ethan-1-ol, triethylamine, anhydrous DCM, 0°C to room temperature | Formation of ester linkage |
This esterification introduces a reactive acyl bromide moiety, facilitating subsequent amide coupling.
Formation of the Heterocyclic Core
[Synthesis of the Hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid derivative](pplx://action/followup)
The core heterocyclic structure is synthesized via cyclization of suitable precursors:
This involves nucleophilic attack and ring closure, often under reflux with suitable catalysts such as acids or bases.
Final Coupling and Stereoselective Control
Coupling of the linker with the heterocyclic core
The ester or acid intermediate reacts with the heterocyclic amine under peptide coupling conditions:
| Reaction Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| Amide bond formation | Use of coupling agents like EDCI, HOBt, or DCC in DMF or DCM | Formation of the final amide linkage | Stereoselectivity maintained via chiral auxiliaries or conditions |
Stereochemical considerations
The stereochemistry (3aS, 4S, 6aR) is controlled during the synthesis via chiral starting materials or chiral catalysts, ensuring the desired stereoisomer is obtained with high enantiomeric purity.
Purification and Characterization
The synthesized compound is purified using chromatographic techniques such as:
Summary of Key Data
| Parameter | Details | References |
|---|---|---|
| Molecular Formula | C18H24IN3O3S | |
| Molecular Weight | 489.4 g/mol | |
| Stereochemistry | 3aS, 4S, 6aR | |
| Storage Conditions | Cool, dry, sealed | General practice |
Chemical Reactions Analysis
3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the carbonyl group.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across several fields, including medicinal chemistry, pharmacology, and biochemistry.
Anticancer Activity
Research indicates that derivatives of thieno[3,4-d]imidazole compounds exhibit significant anticancer properties. The incorporation of iodine in the structure may enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The presence of the thieno[3,4-d]imidazole moiety has been linked to antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains. The iodophenoxyethyl group may contribute to enhanced membrane permeability, facilitating the compound's entry into microbial cells .
Neurological Applications
There is emerging evidence suggesting that compounds like 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide may have neuroprotective effects. Research indicates that such compounds can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative disorders .
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thieno[3,4-d]imidazole derivatives for their anticancer properties. The results showed that compounds with similar substitutions as 3aS,4S,6aR exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
Case Study 2: Antimicrobial Screening
In an investigation reported in Antimicrobial Agents and Chemotherapy, a compound structurally related to 3aS,4S,6aR was tested against Staphylococcus aureus and Escherichia coli. The study found that the compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving the iodophenoxy and thieno[3,4-d]imidazole groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Biotin Derivatives with Varying Substituents
N-(2-Aminoethyl)-Biotinamide (Biotin-EDA)
- Structure: Features a 2-aminoethyl group on the pentanamide nitrogen (C₁₂H₂₂N₄O₂S; MW 286.39).
- Properties : The primary amine enables conjugation with carboxylic acids or activated esters, making it a staple in biochemical labeling .
- Applications : Widely used in antibody-biotin conjugates and streptavidin-binding assays due to its small size and reactivity .
N-(2-(2-Hydroxyethoxy)ethyl)-Biotinamide
- Structure : Substituted with a hydroxyethoxyethyl group (C₁₄H₂₅N₃O₄S; MW 331.43).
- Properties: The polyether chain enhances hydrophilicity, improving aqueous solubility compared to the iodophenoxy analog .
- Applications : Suitable for drug delivery systems requiring enhanced solubility .
N-(Propargyl)-Biotinamide
Biotin Derivatives with Extended Functional Groups
N-(4-Arsorylphenyl)-Biotinamide
- Properties : The arsenic-containing group may confer unique redox properties or toxicity, limiting therapeutic use .
- Applications : Primarily of academic interest in metalloorganic chemistry .
N-(2-(Pyridinyldisulfanyl)ethyl)-Biotinamide
Pharmacologically Active Biotin Derivatives
Biotinylated Colchicine Analogs
- Activity : Demonstrated anticancer activity by targeting microtubules, with biotin enhancing tumor-specific uptake .
NLRP3 Inflammasome Inhibitors
- Structure : Includes a sulfamoylphenyl-triazole group (e.g., C₂₃H₂₆N₆O₄S₂; synthesized via click chemistry).
Structural and Functional Comparison Table
Key Research Findings
- Synthetic Routes: The target compound is synthesized via activation of biotin as an acyl chloride, followed by coupling with 2-(4-iodophenoxy)ethylamine, a method analogous to ’s procedures .
- Biological Activity: Iodophenoxy substitution may enhance binding to hydrophobic pockets in proteins, as seen in sulfonamide derivatives (: IC₅₀ ~1.2–1.4 μM for related thiazoles) .
Biological Activity
The compound 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with biological targets, which may lead to therapeutic applications. This article explores the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 357.54 g/mol. The structural features include a thieno[3,4-d]imidazole moiety and an iodophenoxyethyl side chain, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The thieno[3,4-d]imidazole framework is known for its role in modulating enzyme activity and interacting with receptors.
- Antimicrobial Activity : Compounds containing thieno[3,4-d]imidazole have been reported to possess antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some studies suggest that thieno[3,4-d]imidazole derivatives can induce apoptosis in cancer cells. The presence of the iodophenoxy group may enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and bioavailability .
- Neuroprotective Effects : There is emerging evidence that compounds similar to this one may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. They may act by inhibiting amyloid-beta aggregation or through antioxidant mechanisms .
Data Tables
The following table summarizes key findings related to the biological activity of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of thieno[3,4-d]imidazole demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.
Case Study 2: Cancer Cell Apoptosis
In vitro assays on cancer cell lines revealed that the compound induced apoptosis via activation of caspase pathways. Flow cytometry analysis confirmed increased rates of early and late apoptotic cells after treatment with the compound.
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds to explore their biological profiles further. For instance:
- Synthesis : The synthesis methods employed for similar thieno[3,4-d]imidazole derivatives have been optimized to enhance yield and purity.
- Biological Evaluation : Comprehensive screening against various biological targets has been performed to ascertain the therapeutic potential of these compounds.
Q & A
Q. Key Considerations :
- Reagent Selection : Thionyl chloride is preferred for its efficiency in forming acyl chlorides from carboxylic acids.
- Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.
How can reaction conditions be optimized to improve yields during coupling steps involving 4-iodophenoxyethylamine?
Advanced Research Question
Coupling the 4-iodophenoxyethylamine side chain to the thienoimidazole core requires precise optimization:
Temperature Control : Reactions are conducted at 0–5°C to suppress epimerization of stereocenters in the thienoimidazole ring .
Catalytic Hydrogenation : For azide-to-amine reduction (e.g., in SP-3 synthesis), 10% Pd/C under H₂ atmosphere at room temperature achieves >85% yield. Prolonged stirring (>24 hours) ensures complete conversion .
Workup : Ethyl acetate dilution followed by Celite filtration removes catalyst residues.
Q. Data Insight :
- Yield Improvement : Flash column chromatography (MeOH:DCM = 1:10) resolves impurities from incomplete coupling .
What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry (e.g., 3aS,4S,6aR configuration). Key signals include:
- Mass Spectrometry (HRMS-ESI+) : Confirms molecular weight (e.g., [M+H]+ = calculated m/z ± 0.001 Da) .
- HPLC : Reverse-phase C18 columns (ACN:H₂O gradient) assess purity (>95% required for biological assays) .
How can biotinylated derivatives of this compound be designed for target identification in cellular assays?
Advanced Research Question
Biotinylation enables streptavidin-based pull-down assays for target profiling:
Linker Design : Polyethylene glycol (PEG) spacers (e.g., PEG₄) reduce steric hindrance between biotin and the target protein. Synthesis involves coupling biotin-PEG-azide to alkyne-functionalized intermediates via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Functionalization : Introduce terminal alkynes or azides to the pentanamide side chain without disrupting the thienoimidazole core .
Case Study : Fluorophosphonate-PEG-biotin probes (e.g., compound 1 in ) demonstrate successful application in enzyme activity profiling.
What structure-activity relationships (SAR) govern the inhibitory activity of related thienoimidazole derivatives against CDK9?
Advanced Research Question
Comparative modeling of CDK9 inhibitors reveals:
- Critical Moieties : The thienoimidazole core interacts with the ATP-binding pocket via hydrogen bonding (e.g., NH groups to Glu92).
- Substituent Effects : Bulky 4-iodophenoxy groups enhance selectivity by occupying hydrophobic regions adjacent to the catalytic site .
- Data Contradiction : While some derivatives show nanomolar IC₅₀ values, others exhibit reduced potency due to poor solubility (logP >3.5).
Q. Methodological Insight :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses.
- Solubility Optimization : Introduce polar groups (e.g., PEG chains) without compromising target engagement .
What precautions are necessary when handling this compound under inert atmospheric conditions?
Basic Research Question
Q. Safety Note :
- Hazard Codes : H315 (skin irritation) and H319 (eye irritation) necessitate PPE (nitrile gloves, goggles) .
How can the biological activity of this compound be evaluated in antitumor assays?
Advanced Research Question
- In Vitro Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., cleaved caspase-3) and cell cycle arrest (cyclin B1 downregulation) .
Case Study : Biotinylated colchicine derivatives linked to thienoimidazole cores show enhanced tumor cell uptake via receptor-mediated endocytosis .
What role does this compound play in studying neuronal GPR110 (ADGRF1) signaling?
Advanced Research Question
Derivatives like G1 * (N-(7-aminoheptan-4-yl)-pentanamide) bind GPR110 to modulate docosahexaenoylethanolamide (DHEA) signaling:
Synthesis : Couple DHEA to the pentanamide side chain via amide bond formation using HATU/DIEA in DMF .
Functional Assays : Calcium flux assays in HEK293T cells transfected with GPR110 confirm receptor activation (EC₅₀ ~50 nM) .
Key Finding : The 4-iodophenoxy group enhances blood-brain barrier permeability, making it suitable for neuropharmacology studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
